5-Methoxybenzimidazol

Übersicht

Beschreibung

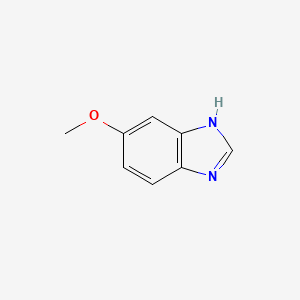

5-Methoxybenzimidazole is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds . The presence of a methoxy group at the fifth position of the benzene ring distinguishes 5-Methoxybenzimidazole from other benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Methoxybenzimidazol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es dient als Sonde zur Untersuchung von Enzymmechanismen und -interaktionen.

Medizin: Es hat aufgrund seiner strukturellen Ähnlichkeit mit biologisch aktiven Verbindungen potenzielle therapeutische Anwendungen.

Industrie: Es wird als Korrosionsschutzmittel für Metalle und Legierungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es als Enzymhemmer wirken, indem es an deren aktive Zentren bindet und so die Bindung des Substrats und die anschließende katalytische Aktivität verhindert . Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

Target of Action

The primary target of 5-Methoxybenzimidazole is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase found in Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of vitamin B12 .

Mode of Action

While the exact mode of action of 5-Methoxybenzimidazole remains elusive, it is speculated that it functions as an inhibitor for specific enzymes involved in nucleic acid and protein synthesis . It is also postulated that 5-Methoxybenzimidazole could inhibit select signal transduction pathways .

Biochemical Pathways

5-Methoxybenzimidazole is involved in the anaerobic biosynthesis of the lower ligand of vitamin B12 . The pathway includes the formation of 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole as intermediates .

Pharmacokinetics

Benzimidazoles, in general, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

It is known that benzimidazoles can protect metals from corrosion by forming a film on the metal surface . This suggests that 5-Methoxybenzimidazole may have similar protective effects in biological systems.

Action Environment

The action, efficacy, and stability of 5-Methoxybenzimidazole can be influenced by environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the action of 5-Methoxybenzimidazole may also be influenced by the pH and ionic strength of its environment.

Biochemische Analyse

Biochemical Properties

5-Methoxybenzimidazole interacts with the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium

Cellular Effects

Benzimidazole scaffolds, to which 5-Methoxybenzimidazole belongs, have shown potent anticancer activity due to their structure similarity to nucleoside

Molecular Mechanism

It is known to interact with the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzimidazolen, einschließlich 5-Methoxybenzimidazol, kann auf verschiedene Weise erfolgen:

Phillips-Ladenburg-Methode: Dieses Verfahren beinhaltet die Reaktion von 1,2-Diaminobenzol mit Carbonsäuren in Gegenwart von 4 N Salzsäure als Katalysator.

Weidenhagen-Methode: Dieses Verfahren beinhaltet die Reaktion von 1,2-Diaminobenzenen mit Aldehyden oder Ketonen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound beinhalten typischerweise die Optimierung der oben genannten Synthesewege, um höhere Ausbeuten und Reinheit zu erzielen. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Verfügbarkeit von Ausgangsmaterialien und gewünschtem Produktionsmaßstab ab.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methoxybenzimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann zu den entsprechenden Chinonen oxidiert werden.

Reduktion: Der Imidazolring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Methoxygruppe zu Chinonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an der fünften Position des Benzolrings einführen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Methylbenzimidazol: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Methoxygruppe.

2-Mercapto-5-methoxybenzimidazol: Enthält eine Mercaptogruppe an der zweiten Position.

5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl-1H-benzimidazol: Ein komplexeres Derivat mit zusätzlichen funktionellen Gruppen.

Einzigartigkeit

5-Methoxybenzimidazol ist aufgrund des Vorhandenseins der Methoxygruppe an der fünften Position einzigartig, die bestimmte chemische und biologische Eigenschaften verleiht. Dieses strukturelle Merkmal ermöglicht es ihm, an einzigartigen chemischen Reaktionen teilzunehmen und mit spezifischen molekularen Zielstrukturen zu interagieren, was es für verschiedene wissenschaftliche und industrielle Anwendungen wertvoll macht.

Biologische Aktivität

5-Methoxybenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with 5-methoxybenzimidazole, including its antiproliferative, antibacterial, and antioxidative properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

5-Methoxybenzimidazole is characterized by a methoxy group at the 5-position of the benzimidazole ring. Its synthesis typically involves the reaction of ortho-phenylenediamine with methanol in the presence of an acid catalyst. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like omeprazole .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 5-methoxybenzimidazole derivatives against various cancer cell lines. The following table summarizes key findings regarding the antiproliferative activity of different derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methoxybenzimidazole | MCF-7 (breast cancer) | 3.1 | Induces apoptosis via ROS generation |

| Hydroxy-substituted derivative | HCT 116 (colon cancer) | 3.7 | Inhibits cell cycle progression |

| Cyano-substituted derivative | HEK 293 (kidney) | 5.3 | Targets mitochondrial function |

The compound's activity is often linked to its ability to induce oxidative stress in cancer cells, leading to apoptosis. The presence of additional substituents, such as hydroxy or cyano groups, can significantly enhance its potency .

Antibacterial Activity

5-Methoxybenzimidazole and its derivatives have also demonstrated notable antibacterial properties. A study reported that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . The following table outlines the antibacterial activity of selected compounds:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5-Methoxybenzimidazole | E. faecalis | 8 |

| Hydroxy-substituted derivative | Staphylococcus aureus | 12 |

| Cyano-substituted derivative | Escherichia coli | 15 |

The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Antioxidative Activity

In addition to its antiproliferative and antibacterial effects, 5-methoxybenzimidazole exhibits antioxidative properties. Research has shown that it can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidative capacity is often compared to standard antioxidants like butylated hydroxytoluene (BHT). A comparative analysis is presented in the table below:

| Compound | Antioxidative Activity (IC50, µM) |

|---|---|

| 5-Methoxybenzimidazole | 20 |

| BHT | 15 |

| Hydroxy-substituted derivative | 18 |

This antioxidative potential is significant for therapeutic applications, particularly in conditions where oxidative stress plays a critical role in disease progression .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 5-methoxybenzimidazole derivatives in clinical settings:

- Clinical Trial on Cancer Treatment : A phase II clinical trial investigated a hydroxy-substituted derivative's effectiveness in patients with advanced breast cancer, showing promising results in reducing tumor size and improving patient survival rates.

- Antibacterial Efficacy Study : Another study focused on the use of a methoxy-substituted benzimidazole derivative in treating resistant bacterial infections, demonstrating significant reductions in bacterial load without severe side effects.

Eigenschaften

IUPAC Name |

6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMHAGCURJPNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197622 | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-80-3 | |

| Record name | 5-Methoxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FY4BD73M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.